N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,4-dimethoxybenzohydrazide
Description
N'-{1-[(4-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-3,4-dimethoxybenzohydrazide is a synthetic hydrazide derivative featuring a pyridine core substituted with a 4-chlorobenzyl group at position 1, a ketone at position 6, and a carbonyl-linked 3,4-dimethoxybenzohydrazide moiety at position 2. The 4-chlorophenyl group may enhance lipophilicity and bioactivity, while the 3,4-dimethoxybenzoyl moiety could improve binding affinity through hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-(3,4-dimethoxybenzoyl)-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5/c1-30-18-9-5-15(11-19(18)31-2)21(28)24-25-22(29)16-6-10-20(27)26(13-16)12-14-3-7-17(23)8-4-14/h3-11,13H,12H2,1-2H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQWTTAJTSADER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Heterocycle Variations
- Pyridine vs. Pyridazine Derivatives: The target compound’s pyridine ring (one nitrogen atom) contrasts with pyridazine-based analogues (e.g., N′-[(E)-(2-chlorophenyl)methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide, ), which contain two adjacent nitrogen atoms. Example: The pyridazine derivative in features a 2-chlorophenyl substituent, which may confer steric hindrance compared to the 4-chlorophenyl group in the target compound .
Substituent Comparisons
Key Observations:
Lipophilicity : The trifluoromethyl group in ’s pyridazine derivative increases LogP (4.5 vs. 3.2 for the target compound), suggesting enhanced membrane permeability but reduced aqueous solubility .
Basicity: The dimethylaminoethyl group in ’s carboxamide derivative raises the predicted pKa (~13.3) compared to the target compound’s hydrazide, likely improving solubility in acidic environments .
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